molecular formula C6H13NOS B015320 S-Methyl N,N-Diethylthiocarbamate CAS No. 37174-63-3

S-Methyl N,N-Diethylthiocarbamate

Cat. No. B015320
CAS RN: 37174-63-3
M. Wt: 147.24 g/mol
InChI Key: AQTFQQHFHGBCPG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of "S-Methyl N,N-Diethylthiocarbamate" and related compounds involves chemical reactions that yield these substances with specific properties. The process often involves the interaction of carbon disulfide with amines or other nitrogen-containing compounds. Although specific details on the synthesis of this compound are not provided in the reviewed literature, the general approach to dithiocarbamate synthesis could be applicable, focusing on the reactivity of carbon disulfide with secondary amines in the presence of metal ions to form dithiocarbamate complexes.

Molecular Structure Analysis

The molecular structure of dithiocarbamates plays a crucial role in their chemical behavior and properties. The presence of the thiocarbamate group (R2NCS2−) contributes to the compound's ability to act as a ligand, forming complexes with metals. These structural features are essential for understanding the reactivity and application of these compounds in various fields, including their use as fungicides and in the synthesis of other chemical entities.

Chemical Reactions and Properties

Dithiocarbamates, including "S-Methyl N,N-Diethylthiocarbamate," undergo various chemical reactions based on their functional groups. These reactions include complexation with metals, which is fundamental to their fungicidal activity and other applications. The reactivity of the thiocarbamate group with metals leads to the formation of complexes that have unique properties and applications.

Physical Properties Analysis

The physical properties of "S-Methyl N,N-Diethylthiocarbamate," such as solubility, melting point, and volatility, are influenced by its molecular structure. While specific physical properties of this compound were not detailed in the reviewed literature, dithiocarbamates generally have properties that make them suitable for use in agricultural and industrial applications. Their solubility in various solvents and stability under different conditions are crucial for their effectiveness and handling.

Chemical Properties Analysis

The chemical properties of "S-Methyl N,N-Diethylthiocarbamate" include its reactivity with metals, its role as a ligand, and its fungicidal activity. These properties are derived from the dithiocarbamate functional group, which imparts the ability to interact with metal ions, leading to the formation of complexes with specific activities and applications.

Scientific Research Applications

  • Pharmacological Applications : DETC-MeSO, the active metabolite of disulfiram (a drug used to treat alcoholism), is a potential target for treating alcoholism. It inhibits rat liver mitochondrial low Km aldehyde dehydrogenase, an enzyme involved in alcohol metabolism (Madan & Faiman, 1994).

  • Biological Interactions : Diethyl dithiocarbamate may interfere with nitric oxide responses by eliminating S-nitrosoglutathione, which could affect experimental outcomes (Arnelle, Day, & Stamler, 1997).

  • Neurotoxicity Studies : Certain dithiocarbamates can increase neurotoxicity by altering the kinetics of various compounds, such as paraquat, a herbicide (Barlow et al., 2003).

  • Material Science : Organotin dithiocarbamates serve as single-source precursors for depositing tin sulfide thin films, useful in various applications like photovoltaics (Ramasamy et al., 2013).

  • Toxicological Implications : Thiocarbamate herbicides and their metabolites inhibit liver ALDH activity, potentially causing alcohol-related side effects (Quistad, Sparks, & Casida, 1994).

  • Chemotherapy Research : Disulfiram metabolites might modify cysteine residues in P-glycoprotein, which could improve chemotherapy treatments for cancer and AIDS/HIV patients (Loo, Bartlett, & Clarke, 2004).

  • Corrosion Inhibition : Ammonium (2,4-dimethylphenyl)-dithiocarbamate is an effective corrosion inhibitor for mild steel, showing higher inhibition efficiency and stability compared to other dithiocarbamate family inhibitors (Kıcır et al., 2016).

  • Environmental Toxicology : Carp bioconcentrate certain dithiocarbamates like benthiocarb, indicating potential environmental risks (Tsuda et al., 1989).

Future Directions

Recent data suggest that disulfiram may also reactivate latent HIV in reservoirs . Assessing disulfiram in HIV-infected individuals with a CYP450 inducing drug (e.g., efavirenz) or a CYP450 inhibiting drug (e.g., HIV-1 protease inhibitors) requires an assay that can measure a metabolite that is formed directly via CYP450 oxidation .

properties

IUPAC Name

S-methyl N,N-diethylcarbamothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NOS/c1-4-7(5-2)6(8)9-3/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQTFQQHFHGBCPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00190657
Record name S-Methyl diethylthiocarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00190657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-Methyl N,N-Diethylthiocarbamate

CAS RN

37174-63-3
Record name S-Methyl N,N-diethylthiocarbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37174-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-Methyl diethylthiocarbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037174633
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-Methyl diethylthiocarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00190657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-METHYL N,N-DIETHYLTHIOCARBAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JMM80HR26F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
208
Citations
DC Mays, AN Nelson, J Lam‐Holt… - Alcoholism: Clinical …, 1996 - Wiley Online Library
The mechanism of action of disulfiram involves inhibition of hepatic aldehyde dehydrogenase (ALDH). Although disulfiram inhibits ALDH in vitro, it is believed that the drug is too short‐…
NS Ningaraj, W Chen, JV Schloss… - Journal of biomedical …, 2001 - karger.com
Glutamatergic neurotransmission, particularly of the NMDA receptor type, has been implicated in the excitotoxic response to several external and internal stimuli. In the present …
Number of citations: 27 karger.com
SW Caito, WM Valentine… - Journal of …, 2013 - Wiley Online Library
Epidemiological studies corroborate a correlation between pesticide use and Parkinson's disease ( PD ). Thiocarbamate and dithiocarbamate pesticides are widely used and produce …
J Hochreiter, EF McCance-Katz, J Lapham… - … of Chromatography B, 2012 - Elsevier
Disulfiram has been used extensively for alcohol abuse and may have a role in treatment for cocaine addiction. Recent data suggest that disulfiram may also reactivate latent HIV in …
DC Mays, AN Nelson, AH Fauq, ZH Shriver… - Biochemical …, 1995 - Elsevier
Disulfiram inhibits hepatic aldehyde dehydrogenase (ALDH) causing an accumulation of acetaldehyde after ethanol ingestion. It is thought that disulfiram is too short-lived in vivo to …
P Mohammad-Gharibani, J Modi, J Menzie… - Molecular …, 2014 - Springer
One approach for protecting neurons from excitotoxic damage in stroke is to attenuate receptor activity with specific antagonists. S-Methyl-N, N-diethylthiocarbamate sulfoxide (DETC-…
NS Ningaraj, JV Schloss, TD Williams… - Biochemical …, 1998 - Elsevier
S-Methyl N,N-diethylthiolcarbamate sulfoxide (DETC-MeSO) and sulfone (DETC-MeSO 2 ) both inhibit rat liver low K m aldehyde dehydrogenase (ALDH 2 ) in vitro and in vivo (…
JS Lill, DC Mays, JJ Lipsky - Xenobiotica, 1996 - Taylor & Francis
1. Human hepatic thiol methyltransferase (TMT) is a microsomal enzyme known to catalyse the in vitro S-methylation of diethyldithiocarbamic acid (DDC) to form diethyldithiocarbamic …
EG Tonkin - 2003 - search.proquest.com
Disulfiram is a dithiocarbamate drug used clinically for treatment of alcoholism that produces peripheral neuropathy in humans by an unknown mechanism. The goal of this work was to …
EG Tonkin, HL Valentine, LJ Zimmerman… - Toxicology and applied …, 2003 - Elsevier
Disulfiram, a dithiocarbamate drug used in alcohol aversion therapy, produces a peripheral neuropathy characterized in rats as segmental demyelination accompanied by generation of …

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